

A Comprehensive Technical Guide to the Spectroscopic Analysis of Potassium Naphthalene-2-sulfonate

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Compound of Interest

Compound Name: Potassium naphthalene-2-sulfonate

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **potassium naphthalene-2-sulfonate** ($C_{10}H_7KO_3S$), a key intermediate in the synthesis of dyes and pharmaceuticals. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and visualized workflows.

Chemical Structure and Properties

- IUPAC Name: **Potassium naphthalene-2-sulfonate**[\[1\]](#)
- Molecular Formula: $C_{10}H_7KO_3S$ [\[1\]](#)
- Molecular Weight: 246.33 g/mol [\[1\]](#)
- Structure: The molecule consists of a naphthalene bicyclic aromatic system substituted with a sulfonate group ($-SO_3^-$) at the C2 position, with potassium (K^+) as the counter-ion.[\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and UV-Vis spectroscopy.

Note: Direct spectroscopic data for the potassium salt is limited in public literature. The data presented for ^1H and ^{13}C NMR, as well as UV-Vis, are based on the closely related sodium salt or the naphthalenesulfonate anion. The choice of alkali counter-ion (K^+ vs. Na^+) has a negligible effect on these spectroscopic parameters.

Table 1: NMR Spectroscopic Data (Data based on 2-naphthalenesulfonate anion)

^1H NMR (DMSO- d_6)	Chemical Shift (δ , ppm)	Multiplicity
H-1	~8.23	s
H-3	~7.79	d
H-4	~7.90	d
H-5, H-8	~7.93-7.99	m
H-6, H-7	~7.53-7.55	m

^{13}C NMR	Chemical Shift (δ , ppm)
C-1	127.5
C-2	145.8
C-3	123.0
C-4	128.0
C-4a	132.2
C-5	127.8
C-6	126.9
C-7	127.2
C-8	129.5
C-8a	134.1

Table 2: Infrared (IR) Spectroscopy Data (Characteristic absorption bands for naphthalene sulfonates)

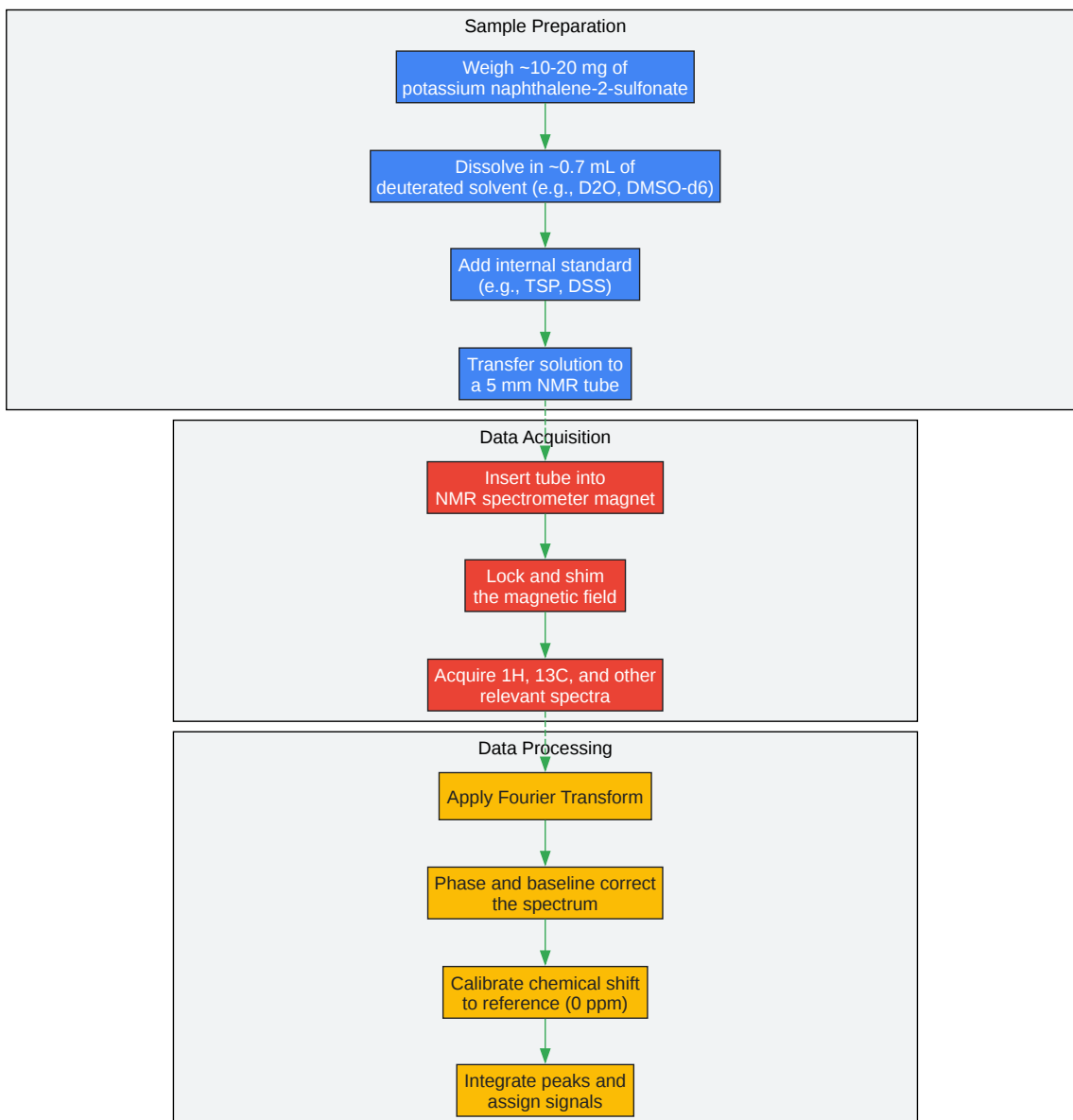
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100-3000	Aromatic C-H Stretch	Medium-Weak
~1600	Aromatic C=C Stretch[2]	Medium
~1250	O=S=O Asymmetric Stretch[2]	Strong
~1185	C-N Stretch	Strong
~1080	O=S=O Symmetric Stretch[2]	Strong
~1030	S=O Stretch[2]	Strong
~870-810	C-H Out-of-plane Bend (Substituted Naphthalene)	Strong
~690	C-S Stretch	Medium

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Data obtained in aqueous or ethanolic solution)

Parameter	Value
λ_{max}	~273-275 nm[3]
Molar Absorptivity (ϵ)	~6,000 L·mol ⁻¹ ·cm ⁻¹ at 275 nm (for naphthalene)
Transition Type	$\pi \rightarrow \pi^*$

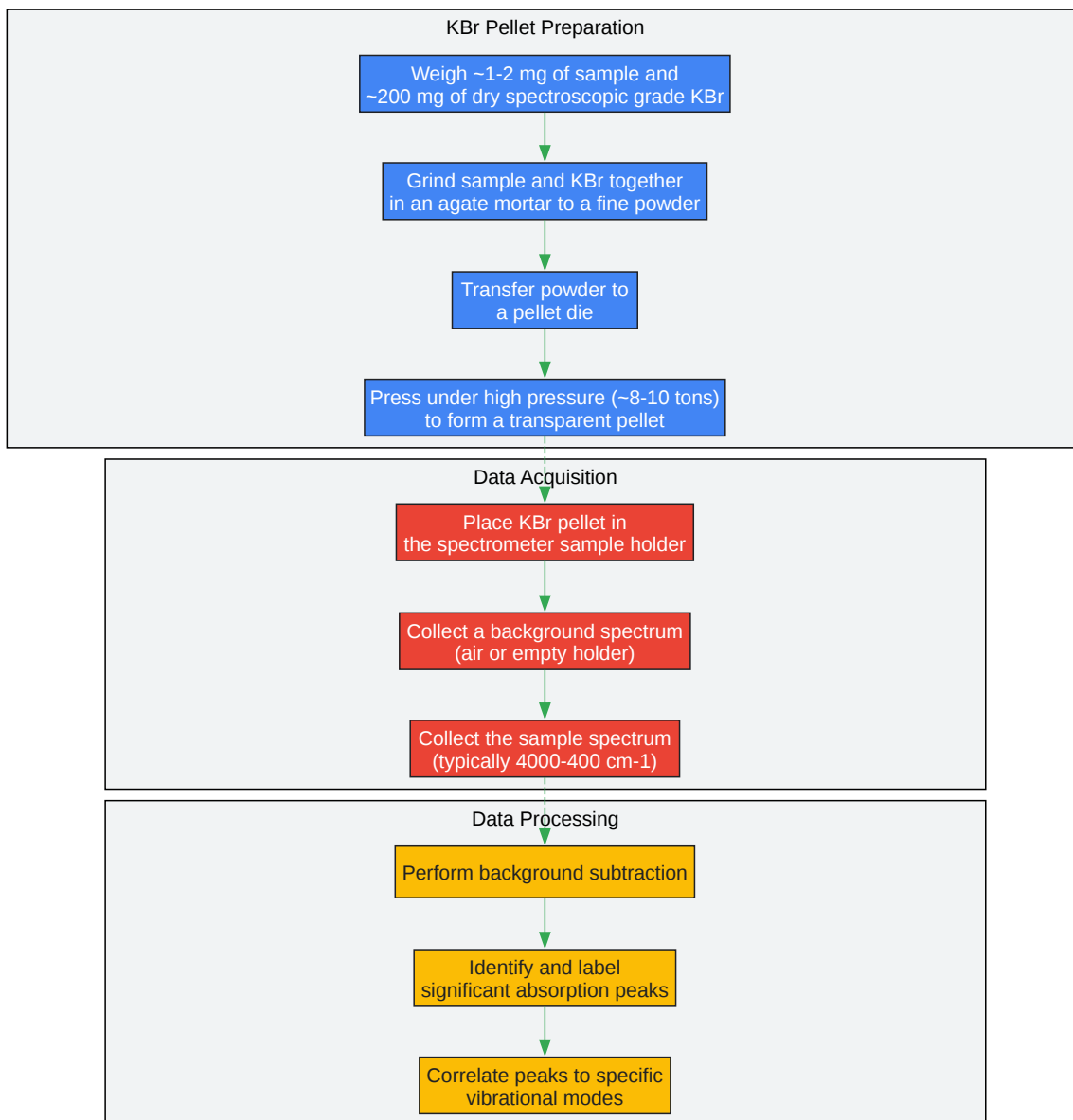
Visualized Experimental Workflows

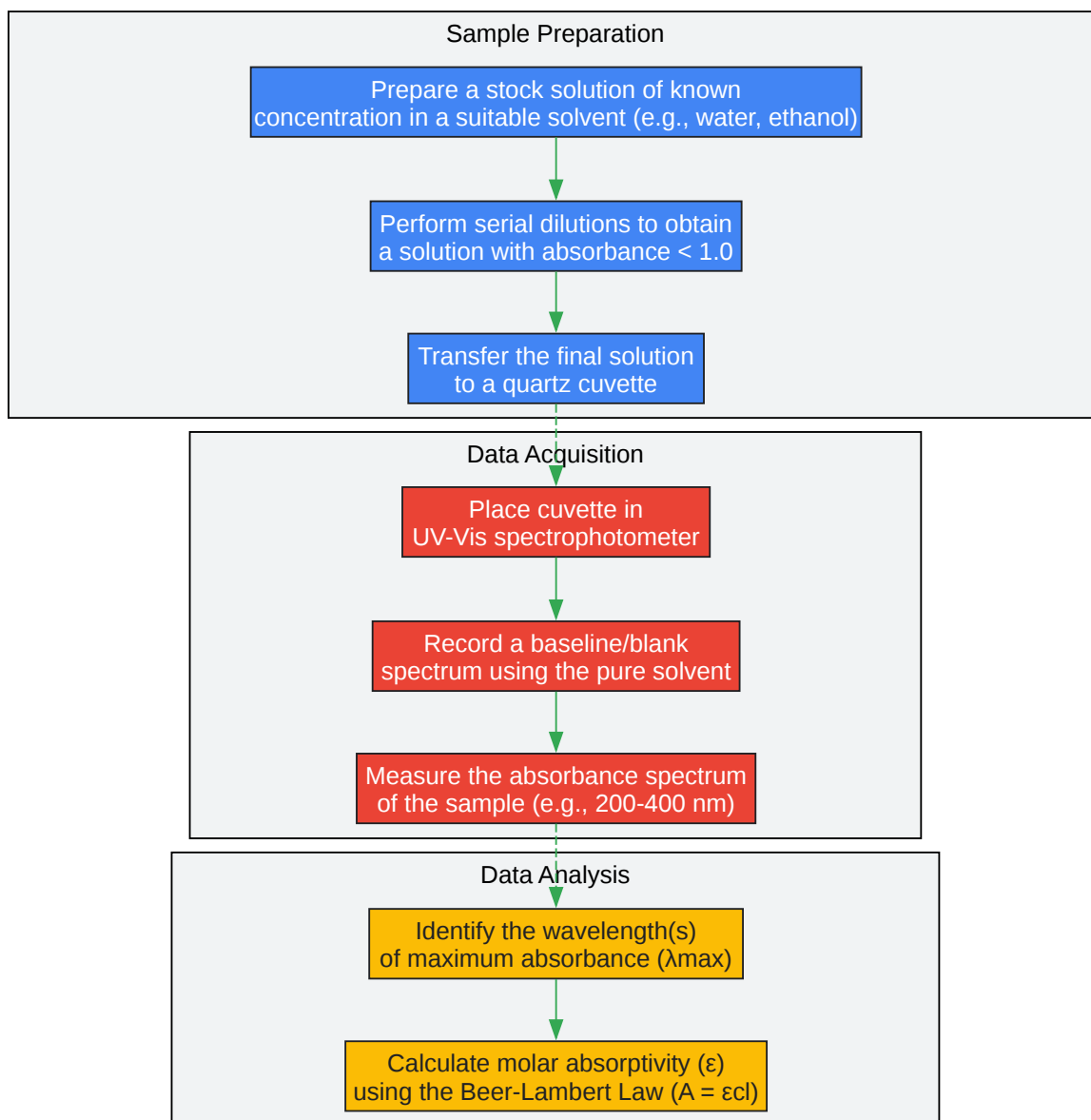
The following diagrams illustrate the standardized workflows for obtaining the spectroscopic data presented in this guide.



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Caption: Workflow for NMR Spectroscopic Analysis.





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References

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